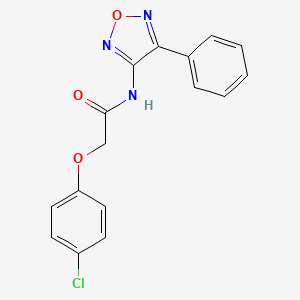
2-(4-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide, also known as LTK-14, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. It belongs to the class of oxadiazole compounds, which have been found to possess various biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A series of N-substituted derivatives of oxadiazole and acetamide has been synthesized, showcasing a methodological approach towards creating multifunctional moieties with potential antibacterial and anti-enzymatic activities. These compounds were synthesized starting from ethyl nipecotate, demonstrating a wide range of biological activities through structural modifications (Nafeesa et al., 2017).
Research into the synthesis of 4-oxo-thiazolidines and 2-oxo-azetidines, exploring their potential as antibacterial agents, indicates the versatility of oxadiazole derivatives in combating microbial resistance. These compounds have been evaluated for their efficacy against both gram-positive and gram-negative bacteria, highlighting the structural influence on their antibacterial activity (Desai et al., 2008).
Biological Activities and Applications
A novel synthetic route to 1,3,4-oxadiazole derivatives with potent α-glucosidase inhibitory potential has been developed, showcasing the application of these compounds in managing diabetes through enzyme inhibition. The study emphasizes the importance of structural elucidation and the biological activity of these derivatives, which could lead to new therapeutic leads (Iftikhar et al., 2019).
The exploration of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide for anticonvulsant activities provides insight into the neurological applications of these compounds. Such research demonstrates the potential of oxadiazole derivatives in developing treatments for epilepsy, supported by in silico studies that help in understanding their mechanism of action (Nath et al., 2021).
Studies on 1,3,4-oxadiazole derivatives as anti-inflammatory and antithrombotic agents further highlight the therapeutic potential of these compounds. Through in-vitro and in-vivo evaluations, certain derivatives have shown significant anti-inflammatory activity, indicating their potential in the development of new anti-inflammatory pharmaceutical products (Basra et al., 2019).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c17-12-6-8-13(9-7-12)22-10-14(21)18-16-15(19-23-20-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOLYYOXXWRJKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

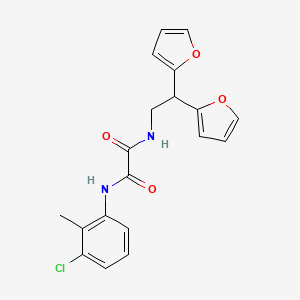
![2-[(E)-2-(4,4-Difluorocyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2981760.png)
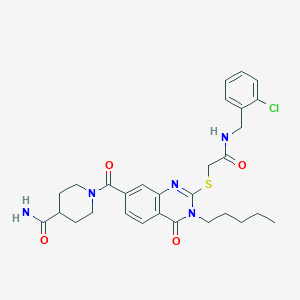

![2-Chloro-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]acetamide](/img/structure/B2981764.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone oxalate](/img/structure/B2981766.png)
![5-((2,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2981768.png)


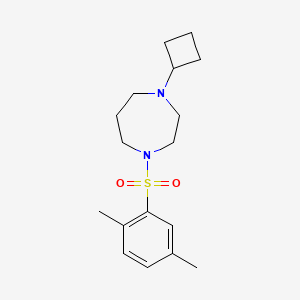
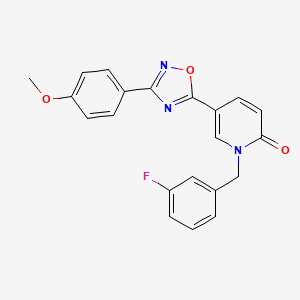
![2-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B2981776.png)
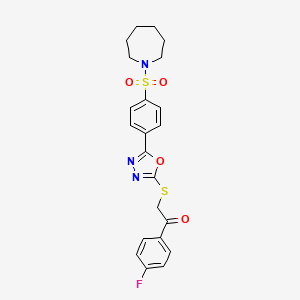
![benzo[b]thiophen-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2981780.png)